N-Ethyl-3-bromobenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

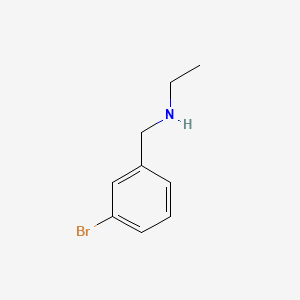

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUHSZJORZCOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238121 | |

| Record name | Benzenemethanamine, 3-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-91-6 | |

| Record name | Benzenemethanamine, 3-bromo-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of N-Ethyl-3-bromobenzylamine?

An In-Depth Technical Guide to N-Ethyl-3-bromobenzylamine

Abstract

This compound is a substituted aromatic amine that serves as a versatile intermediate in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive secondary amine and an aryl bromide moiety, makes it a valuable building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, a validated synthetic protocol, and key safety considerations. The content herein is intended for researchers and professionals in the fields of chemical synthesis and drug development, offering field-proven insights into the handling and application of this compound.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is the foundation of reproducible science. This compound is known by several systematic and common names. Its fundamental identifiers are crucial for database searches and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 90389-91-6 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂BrN | [1][2][5] |

| Molecular Weight | 214.10 g/mol | [1][3][5] |

| IUPAC Name | N-ethyl-1-(3-bromophenyl)methanamine | |

| Synonyms | (3-bromobenzyl)-ethyl-amine; N-(3-Bromobenzyl)ethanamine; 3-Bromo-N-ethylbenzylamine | [1][5] |

| SMILES | CCNCC1=CC=CC(Br)=C1 | [3][5] |

| InChI Key | UGEQUCUBWNAUJS-UHFFFAOYSA-N |

Physicochemical and Computational Properties

The physical and computed properties of a compound dictate its behavior in different environments, influencing decisions regarding reaction conditions, solvent selection, and purification methods.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 254.3 ± 15.0 °C (Predicted) | [1] |

| Density | 1.307 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.35 ± 0.10 (Predicted) | [1] |

| LogP | 2.5586 | [5] |

| TPSA | 12.03 Ų | [5] |

| Storage | Store in a dark place under an inert atmosphere at room temperature. | [1][3][5] |

Synthesis and Reactivity

Recommended Synthetic Protocol: Reductive Amination

While direct N-alkylation of ethylamine with 3-bromobenzyl bromide is feasible, a more controlled and widely applicable method is reductive amination. This approach minimizes the risk of over-alkylation, which can be a significant side reaction in direct alkylations. The process involves the formation of an imine intermediate from 3-bromobenzaldehyde and ethylamine, followed by in-situ reduction.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

-

Imine Formation: To a solution of 3-bromobenzaldehyde (1.0 eq) in methanol, add a 70% aqueous solution of ethylamine (1.5 eq) dropwise at room temperature. The causality for using an excess of the amine is to drive the equilibrium towards the formation of the imine. Stir the mixture for 2 hours.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition is a critical safety and control measure to manage the exothermic reaction and prevent runaway hydrogen evolution.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). The choice of ethyl acetate provides good solubility for the product while being immiscible with the aqueous phase.

-

Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude oil can be purified by silica gel column chromatography to yield the final product.

Reactivity Profile

This compound is a bifunctional molecule, offering two primary sites for chemical modification:

-

The Secondary Amine: The lone pair on the nitrogen atom makes it nucleophilic and basic. It can readily undergo acylation, sulfonylation, and further alkylation. This functionality is often exploited in the synthesis of pharmaceutical analogues.

-

The Aryl Bromide: The carbon-bromine bond is a key handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon (e.g., Suzuki, Heck reactions) or carbon-nitrogen (Buchwald-Hartwig amination) bonds, making it an excellent scaffold for building molecular diversity. Halogenated benzylamines are particularly useful as starting materials and intermediates due to the high reactivity of their halogen group[6].

Caption: Reactivity pathways of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and assessing the purity of the synthesized compound. The following data are predicted based on the known effects of the constituent functional groups and analysis of similar structures[7][8].

| Technique | Expected Observations |

| ¹H NMR | ~7.4 ppm (m, 1H), ~7.2-7.3 ppm (m, 3H): Aromatic protons. The meta-substitution pattern results in complex splitting. ~3.7 ppm (s, 2H): Benzylic protons (-CH₂-N). ~2.6 ppm (q, 2H): Methylene protons of the ethyl group (-N-CH₂-CH₃). ~1.1 ppm (t, 3H): Methyl protons of the ethyl group (-N-CH₂-CH₃). |

| ¹³C NMR | ~142 ppm: Quaternary aromatic carbon attached to the benzylic group. ~122 ppm: Quaternary aromatic carbon attached to bromine. ~125-130 ppm: Aromatic CH carbons. ~53 ppm: Benzylic carbon (-CH₂-N). ~44 ppm: Methylene carbon of the ethyl group (-N-CH₂-CH₃). ~15 ppm: Methyl carbon of the ethyl group (-N-CH₂-CH₃). |

| FT-IR | 3000-3100 cm⁻¹: Aromatic C-H stretch. 2850-2980 cm⁻¹: Aliphatic C-H stretch. ~1600, ~1470 cm⁻¹: Aromatic C=C bending. ~1100-1200 cm⁻¹: C-N stretch. ~1070 cm⁻¹: In-plane C-H bend. ~550-650 cm⁻¹: C-Br stretch. |

| Mass Spec (EI) | m/z 213/215: Molecular ion peak (M⁺) and M+2 isotope peak of nearly equal intensity, characteristic of a bromine-containing compound. m/z 134: Fragment corresponding to the loss of bromine. m/z 198/200: Fragment corresponding to the loss of a methyl group. |

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in its utility as a scaffold for building libraries of compounds for screening.

-

Medicinal Chemistry: The benzylamine core is a common motif in biologically active molecules. The ability to modify both the amine and the aromatic ring allows for systematic structure-activity relationship (SAR) studies. For example, related isoxazole sulfonamides have been developed as potent BRD4 inhibitors for treating acute myeloid leukemia[9]. The this compound scaffold provides an entry point to similar classes of molecules.

-

Agrochemicals: Halogenated aromatic compounds are precursors to many pesticides and herbicides[6]. The reactivity of the aryl bromide allows for the coupling of this fragment to other moieties to explore new agrochemical entities.

-

Materials Science: Substituted benzylamines can be incorporated into polymers or functional materials. The bromine atom can be used to attach the molecule to surfaces or to initiate polymerization reactions.

Safety and Handling

As a research chemical, this compound lacks extensive toxicological data. Therefore, it must be handled with the assumption that it is hazardous. The following precautions are derived from safety data for structurally related compounds[10][11].

-

Hazard Statements: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation or burns. Amines can be respiratory sensitizers[11].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling of the liquid should be performed inside a certified chemical fume hood to avoid inhalation of vapors[10][11].

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention[11].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10].

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention[10].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[11].

-

-

Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Dispose of waste in accordance with local, state, and federal regulations.

References

- This compound [90389-91-6] | Chemsigma. [Link]

- N,N'-Ethylenebis(3-bromobenzamide) | C16H14Br2N2O2 | CID 602959 - PubChem. [Link]

- N-Methyl-3-bromobenzylamine - ChemBK. [Link]

- SAFETY DATA SHEET - Merck Millipore (N-isopropylbenzylamine). [Link]

- Supporting information - The Royal Society of Chemistry. [Link]

- SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY - Global Journal of Engineering Science and Research Management (GJESRM). [Link]

- US6340773B1 - Preparation of halogenated primary amines - Google P

- Synthesis of 3-bromo-N,N-dimethylbenzylamine - PrepChem.com. [Link]

- Ethyl 3-bromobenzoate | C9H9BrO2 | CID 90488 - PubChem. [Link]

- Supplementary Information - The Royal Society of Chemistry. [Link]

- The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]

- Low-temperature heat capacities and thermodynamic properties of ethyl 4-dimethylaminobenzoate (C11H15NO2)

- N-Ethyl-3-phenylpropylamine | C11H17N | CID 13212932 - PubChem - NIH. [Link]

- ethyl N-(3-bromophenyl)carbamate | C9H10BrNO2 | CID 4383760 - PubChem. [Link]

- NMR Gallery Indexed by NMR Spin Systems - Organic Chemistry D

- Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC - NIH. [Link]

Sources

- 1. This compound CAS#: 90389-91-6 [amp.chemicalbook.com]

- 2. This compound [90389-91-6] | Chemsigma [chemsigma.com]

- 3. 90389-91-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 90389-91-6 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Bromobenzylamine hydrochloride(39959-54-1) 1H NMR [m.chemicalbook.com]

- 9. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Structural Elucidation of N-Ethyl-3-bromobenzylamine

This guide provides a comprehensive, in-depth technical overview for the structural elucidation of N-Ethyl-3-bromobenzylamine. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the analytical methodologies and data interpretation necessary to confirm the chemical structure of this and similar halogenated aromatic amines. This document moves beyond a simple recitation of procedures to explain the underlying scientific principles and rationale for experimental design, ensuring a self-validating approach to structural confirmation.

Introduction: The Imperative of Unambiguous Structural Verification

This compound, with the molecular formula C₉H₁₂BrN and a molecular weight of 214.10 g/mol , is a halogenated aromatic amine.[1][2] Compounds of this class are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals.[3][4] The precise arrangement of its constituent atoms—the ethyl group, the bromine substituent on the benzyl ring, and the secondary amine linkage—is critical to its chemical reactivity and potential biological activity. Therefore, its unambiguous structural elucidation is a foundational requirement for any research or development endeavor.

The Strategic Workflow for Structural Elucidation

Caption: A strategic workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. The chemical shift (δ) indicates the electronic environment of a proton, while the splitting pattern (multiplicity) reveals the number of adjacent protons.

Predicted ¹H NMR Spectrum for this compound:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 | Singlet | 1H | Ar-H (C2) | The proton at C2 is deshielded by the adjacent bromine and has no adjacent protons, appearing as a singlet. |

| ~7.2-7.3 | Multiplet | 3H | Ar-H (C4, C5, C6) | The remaining aromatic protons will appear as a complex multiplet due to overlapping signals. |

| ~3.8 | Singlet | 2H | -CH₂- (Benzyl) | The benzylic protons are adjacent to the nitrogen and the aromatic ring, shifting them downfield. They are expected to be a singlet. |

| ~2.7 | Quartet | 2H | -CH₂- (Ethyl) | These protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). |

| ~1.2 | Triplet | 3H | -CH₃ (Ethyl) | These protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). |

| ~1.5 (broad) | Singlet | 1H | N-H | The amine proton signal is often broad and may exchange with deuterium in the solvent, causing it to disappear. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. The chemical shift of each carbon is indicative of its hybridization and electronic environment.

Predicted ¹³C NMR Spectrum for this compound:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142 | C (aromatic, C1) | The carbon attached to the benzyl group. |

| ~122 | C-Br (aromatic, C3) | The carbon directly bonded to the electronegative bromine atom is significantly shifted. |

| ~130, ~129, ~127, ~125 | CH (aromatic) | The four aromatic CH carbons will have distinct chemical shifts. |

| ~53 | -CH₂- (Benzyl) | The benzylic carbon attached to the nitrogen. |

| ~44 | -CH₂- (Ethyl) | The ethyl methylene carbon attached to the nitrogen. |

| ~15 | -CH₃ (Ethyl) | The terminal methyl carbon of the ethyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing ionization and fragmentation. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern provides clues about the molecule's structure.

Predicted Mass Spectrum for this compound:

| m/z | Ion | Rationale |

| 213/215 | [M]⁺ | The molecular ion peak. The presence of a bromine atom will result in two peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| 198/200 | [M - CH₃]⁺ | Loss of a methyl group from the ethyl moiety. |

| 184/186 | [M - C₂H₅]⁺ | Loss of the entire ethyl group. |

| 170/172 | [C₇H₆Br]⁺ | The bromobenzyl cation, a very stable fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzyl compounds (loss of Br). |

Experimental Protocol for GC-MS:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Parameters:

-

Column: A non-polar column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers), making it an excellent tool for identifying the presence of these groups.

Predicted IR Spectrum for this compound:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 (broad) | N-H stretch | Secondary Amine |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (Ethyl and Benzyl) |

| 1550-1600 | C=C stretch | Aromatic Ring |

| 1450-1500 | C=C stretch | Aromatic Ring |

| 1000-1100 | C-N stretch | Amine |

| 700-800 | C-Br stretch | Aryl Halide |

| 690-770 & 810-840 | C-H bend | Aromatic (meta-substitution) |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: If the sample is a liquid, a thin film can be placed between two salt plates (NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small drop of the neat sample.[5]

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: A background spectrum should be collected and subtracted from the sample spectrum.

Data Synthesis and Final Structure Confirmation

The definitive structural elucidation of this compound is achieved by synthesizing the data from all three spectroscopic techniques.

Caption: The convergence of data from multiple spectroscopic techniques for unambiguous structure confirmation.

The IR spectrum will confirm the presence of the secondary amine (N-H stretch), aromatic ring (C=C and C-H stretches), and aliphatic groups (C-H stretches). Mass spectrometry will provide the molecular weight (214.10 g/mol ) and the characteristic isotopic pattern of bromine, confirming the elemental composition. The fragmentation pattern will support the presence of the ethyl and bromobenzyl moieties. Finally, ¹H and ¹³C NMR will provide the definitive connectivity, showing the ethyl group attached to the nitrogen, which is in turn attached to the benzylic carbon of a 3-bromosubstituted benzene ring. The combination of these data points provides a self-validating and unambiguous confirmation of the structure of this compound.

References

- The Royal Society of Chemistry. (2005). Supplementary Information for Chemical Communications.

- Wiley-VCH. (2007). Supporting Information.

- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-148.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Chemsigma. (n.d.). This compound.

- Nikolakaros, K., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Molecules, 28(10), 4217.

- ACS Publications. (2023). Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines. Organic Letters.

- Zhang, Z., et al. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Journal of Chromatography A, 1017(1-2), 141-149.

- Organic Syntheses. (n.d.). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor.

- ResearchGate. (n.d.). Molecular structure of aromatic amines.

- NIST. (n.d.). N-Ethylbenzylamine, TMS derivative.

- PubChem. (n.d.). Ethyl 3-bromobenzoate.

- PubChem. (n.d.). Benzylamine.

- NIST. (n.d.). Benzenamine, N-ethyl-.

- Google Patents. (n.d.). Process for preparation of halogenated benzylamine and intermediates therof.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine.

- NIST. (n.d.). Benzenamine, N-ethyl-3-methyl-.

- ACS Publications. (n.d.). Supporting Information for Degradation of Benzylamines During Chlorination and Chloramination.

- NIST. (n.d.). p-Bromobenzylamine.

- PubChem. (n.d.). 4-Bromobenzylamine.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine.

- Google Patents. (n.d.). Process for producing benzylamines.

- Google Patents. (n.d.). Preparation of halogenated primary amines.

- Global Journal of Engineering Science and Research Management. (2018). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of N-methylethanamine.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]

- 4. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Synthesis pathways for N-Ethyl-3-bromobenzylamine

An In-depth Technical Guide to the Synthesis of N-Ethyl-3-bromobenzylamine

Introduction

This compound is a substituted benzylamine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] The presence of the bromine atom provides a reactive handle for further functionalization, such as cross-coupling reactions, while the secondary amine moiety is a common feature in biologically active compounds. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and detailed protocols for three core strategies: direct reductive amination, sequential N-acylation and reduction, and direct N-alkylation.

Pathway 1: Direct Reductive Amination

Reductive amination is arguably the most direct and widely employed method for synthesizing this compound. This one-pot reaction combines 3-bromobenzaldehyde with ethylamine to form an intermediate imine (or Schiff base), which is then immediately reduced in situ to the target secondary amine.[2] This approach is highly efficient as it avoids the isolation of the often-unstable imine intermediate.

Mechanistic Rationale & Experimental Causality

The reaction proceeds in two main stages.[2] First, the nucleophilic ethylamine attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. This is followed by dehydration to form a C=N double bond, yielding N-(3-bromobenzylidene)ethanamine. The choice of a mild reducing agent is critical; it must be selective enough to reduce the iminium ion as it forms, without significantly reducing the starting aldehyde.[3] Sodium borohydride (NaBH₄) is a common choice, though its reactivity can sometimes be too high, leading to the reduction of the aldehyde before imine formation. A more selective and widely preferred reagent is sodium triacetoxyborohydride (NaBH(OAc)₃), which is milder and particularly effective for reductive aminations.[4] Sodium cyanoborohydride (NaBH₃CN) is also highly effective and selective for the imine over the carbonyl group, especially under mildly acidic conditions which accelerate imine formation.[3][5]

Caption: Reductive Amination Workflow.

Advantages & Disadvantages

-

Advantages: High atom economy, typically a one-pot procedure, and generally good yields. The directness of the route makes it highly efficient for large-scale synthesis.[6]

-

Disadvantages: Requires careful control of the reducing agent to prevent side reactions, such as the reduction of the starting aldehyde. The handling of volatile ethylamine requires appropriate containment.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 equiv.) and a suitable solvent such as methanol or dichloromethane (DCM).

-

Amine Addition: Add a solution of ethylamine (1.1-1.5 equiv., often as a solution in THF or ethanol) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[7]

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains low.[4]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Pathway 2: Sequential N-Acylation and Reduction

This two-step pathway offers a highly controlled alternative to direct alkylation, effectively preventing the common issue of over-alkylation.[8] The strategy involves first protecting the amine as an amide, followed by the reduction of the amide carbonyl to a methylene group. This method ensures that only a single ethyl group is introduced.

Mechanistic Rationale & Experimental Causality

Step 1: N-Acylation: 3-Bromobenzylamine is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a non-nucleophilic base like triethylamine or pyridine.[9] The amine's lone pair acts as a nucleophile, attacking the electrophilic carbonyl of the acylating agent. The base serves to neutralize the HCl or acetic acid byproduct, driving the reaction to completion. This forms the stable intermediate, N-(3-bromobenzyl)acetamide.

Step 2: Amide Reduction: The resulting amide is then reduced. Amides are significantly less reactive than imines, requiring a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this transformation. The hydride attacks the amide carbonyl, and after a series of steps and an aqueous workup, the carbonyl is converted to a CH₂ group, yielding the final product.

Sources

- 1. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Fulcrum of Innovation: N-Ethyl-3-bromobenzylamine as a Pivotal Synthetic Building Block

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, N-Ethyl-3-bromobenzylamine has emerged as a versatile and highly valuable intermediate. Its unique combination of a reactive bromine-substituted aromatic ring and a secondary amine functionality provides a powerful handle for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthesis, properties, and extensive applications of this compound, providing researchers and drug development professionals with the technical insights necessary to leverage its full synthetic potential.

Physicochemical Properties and Characterization

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. This compound is a colorless to light yellow liquid under standard conditions. Its key physicochemical and spectroscopic data are summarized below, providing a baseline for its identification and quality control.

| Property | Value |

| CAS Number | 90389-91-6 |

| Molecular Formula | C₉H₁₂BrN[1] |

| Molecular Weight | 214.10 g/mol [1] |

| Boiling Point | 254.3 ± 15.0 °C (Predicted)[2] |

| Density | 1.307 ± 0.06 g/cm³ (Predicted)[2] |

| pKa | 9.35 ± 0.10 (Predicted)[2] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature[2][3] |

Protocol: Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve ~10 mg of the sample in 0.7 mL of CDCl₃. Characteristic signals would include multiplets in the aromatic region (~7.0-7.5 ppm), a singlet or AB quartet for the benzylic protons (~3.7 ppm), a quartet for the methylene protons of the ethyl group (~2.7 ppm), and a triplet for the methyl protons of the ethyl group (~1.1 ppm).

-

¹³C NMR: Dissolve ~50 mg of the sample in 0.7 mL of CDCl₃. Expected signals would include several peaks in the aromatic region (~120-140 ppm), with the carbon bearing the bromine atom shifted downfield, and aliphatic signals for the benzylic carbon (~50-55 ppm) and the ethyl group carbons (~45 ppm and ~15 ppm).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire a spectrum of the neat liquid on a UATR accessory. Key absorbances would include N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹), and C-Br stretching (in the fingerprint region, <1000 cm⁻¹).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Inject a dilute solution (e.g., 1 mg/mL in dichloromethane) into a GC-MS system with a standard nonpolar column (e.g., HP-5ms). The mass spectrum under electron ionization (EI) would show the molecular ion peak (M⁺) at m/z 213 and 215 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

-

Synthesis of this compound

The reliable and scalable synthesis of this building block is a critical first step. A common and effective method is the reductive amination of 3-bromobenzaldehyde with ethylamine. This approach is often favored for its high efficiency and the ready availability of starting materials.

Protocol: Synthesis via Reductive Amination

Materials:

-

3-Bromobenzaldehyde

-

Ethylamine (as a solution in THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-bromobenzaldehyde (1.0 eq) in DCM, add ethylamine (1.5 eq) and stir at room temperature for 1 hour to form the intermediate imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Rationale: NaBH(OAc)₃ is a mild and selective reducing agent for imines, minimizing the over-reduction of the starting aldehyde.

-

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification:

-

The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Core Applications as a Synthetic Building Block

The synthetic utility of this compound stems from the orthogonal reactivity of its aryl bromide and secondary amine functionalities. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the amine can be used for various nucleophilic additions or as a directing group.

Diagram 1: Synthetic Utility of this compound

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling

-

Reagents:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos or a similar biarylphosphine ligand (4-10 mol%)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., Dioxane/water, Toluene, or DMF)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).

-

Add this compound and the arylboronic acid.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. [4] * Rationale: Biarylphosphine ligands like SPhos are electron-rich and bulky, which promotes the reductive elimination step and increases catalyst turnover, making them highly effective for coupling aryl bromides. [5] 5. Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography.

-

This reaction allows for the formation of a new C-N bond, transforming the aryl bromide into a diaryl or aryl-alkyl amine. This is particularly useful for building more complex amine scaffolds.

Protocol: Buchwald-Hartwig Amination

-

Reagents:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

A suitable phosphine ligand (e.g., BINAP, XPhos) (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq) [6] * Anhydrous toluene or dioxane

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precursor, ligand, and base.

-

Add the solvent, followed by this compound and the coupling amine partner.

-

Seal the flask and heat to 80-110 °C for 12-24 hours.

-

Rationale: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine or the intermediate palladium-amido complex, facilitating the crucial reductive elimination step.

-

-

After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, wash, dry, and purify as described for the Suzuki coupling.

-

The Sonogashira coupling provides a powerful method for installing an alkyne moiety onto the aromatic ring, creating C(sp²)-C(sp) bonds. These alkynyl products are themselves versatile intermediates for further transformations.

Diagram 3: Sonogashira Coupling Experimental Workflow

Caption: Step-by-step workflow for a typical Sonogashira coupling.

Protocol: Sonogashira Coupling

-

Reagents:

-

This compound (1.0 eq)

-

Terminal alkyne (1.1-1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

-

Copper(I) iodide (CuI) (2-5 mol%)

-

An amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) (2.0-3.0 eq)

-

Anhydrous THF or DMF

-

-

Procedure:

-

To a solution of this compound and the terminal alkyne in THF, add the amine base.

-

Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the CuI and Pd(PPh₃)₂Cl₂ catalysts under a positive pressure of inert gas.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed. [4] * Rationale: The copper(I) co-catalyst is crucial for forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle that allows the reaction to proceed under mild conditions.

-

Dilute the reaction mixture with diethyl ether and filter through Celite.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine, dry, and concentrate.

-

Purify by column chromatography.

-

Application in Medicinal Chemistry and Drug Discovery

The true value of a synthetic building block is demonstrated by its utility in constructing biologically active molecules. The 3-aminobenzyl scaffold is a common feature in a range of pharmacologically active agents. This compound provides a direct entry point for introducing this motif and for further diversification.

A notable example is in the synthesis of A₃ Adenosine Receptor (A₃AR) agonists. The N⁶-(substituted benzyl) group is a key pharmacophore for achieving high potency and selectivity for this receptor. In a reported synthesis of potent A₃AR agonists, 3-bromobenzylamine hydrochloride was reacted with a 6-chloro-substituted (N)-methanocarba nucleoside precursor. The use of this compound in a similar synthetic route would allow for the introduction of an N-ethyl group, which can modulate properties such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

Synthetic Application Example: A₃AR Agonist Precursor

-

Reaction: Nucleophilic aromatic substitution (SₙAr) or displacement.

-

Procedure: A solution of a 6-chloropurine derivative (1.0 eq), this compound (1.2 eq), and a non-nucleophilic base like triethylamine (2.0 eq) in a polar solvent such as methanol or ethanol is stirred at room temperature or gently heated.

-

Outcome: The reaction displaces the chlorine atom at the 6-position of the purine ring with the N-ethylbenzylamine moiety, yielding a precursor molecule. The bromine atom on the benzyl ring remains intact, available for subsequent cross-coupling reactions to explore structure-activity relationships further.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Hazard Identification: The compound is expected to be an irritant to the eyes, respiratory system, and skin. It may be harmful if swallowed or in contact with skin. [4]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. [4]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [4]Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]Keep away from strong oxidizing agents. The compound should be stored under an inert atmosphere to prevent degradation. [3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [4]

Conclusion

This compound stands out as a highly strategic and versatile building block for modern organic synthesis. Its capacity to undergo a wide range of palladium-catalyzed cross-coupling reactions, coupled with the reactivity of its secondary amine, provides chemists with a powerful tool for the rapid construction and diversification of complex molecules. From the synthesis of novel biaryl compounds to the development of potential new therapeutic agents, this compound offers a reliable and efficient pathway to molecular innovation. A comprehensive understanding of its properties, synthetic routes, and reaction protocols, as outlined in this guide, will empower researchers to fully exploit its synthetic potential in their scientific endeavors.

References

- Berrchem. (n.d.). Pharmaceutical. Scribd.

- Gelin, C. F., et al. (2009). Reprint. European Journal of Organic Chemistry, 2009(15), 2433-2446.

- Gröger, H., et al. (2009). Synergy between chemo- and bio-catalysts in multi-step transformations. Green Chemistry, 11(7), 944-949.

- Tosh, D. K., et al. (2012). (N)-Methanocarba 2,N6-Disubstituted Adenine Nucleosides as Highly Potent and Selective A3 Adenosine Receptor Agonists. Journal of Medicinal Chemistry, 55(9), 4297-4311.

- OPUS at UTS. (2024). Design, Synthesis and Evaluation of Heterocyclic Compounds for Antibacterial Applications.

- Chemchart. (n.d.). N-Isopropylbenzylamine (102-97-6).

- Organic Reactions. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.

- NROChemistry. (n.d.). Sonogashira Coupling.

- Wikipedia. (n.d.). Heck reaction.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.

- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.

- Nunes de Souza, A. A., et al. (2021). Improved Synthesis of Bioactive Molecules Through Flow Chemistry. Topics in Medicinal Chemistry.

- Kevan Science. (2017, December 18). Heck Reaction and Predicting The Products (Terminal Addition) [Video]. YouTube.

- ResearchGate. (2020). Simplified synthesis of bioactive molecules.

- Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Princeton University.

- Chemistry LibreTexts. (2023). Heck Reaction.

- The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube.

- MDPI. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.

- Wikipedia. (n.d.). Sonogashira coupling.

Sources

- 1. benchchem.com [benchchem.com]

- 2. web.uvic.ca [web.uvic.ca]

- 3. 3959-07-7|4-Bromobenzylamine|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. (N)-Methanocarba 2,N6-Disubstituted Adenine Nucleosides as Highly Potent and Selective A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergy between chemo- and bio-catalysts in multi-step transformations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Medicinal Chemistry Potential of N-Ethyl-3-bromobenzylamine: A Technical Guide for Drug Discovery Professionals

Abstract

N-Ethyl-3-bromobenzylamine represents a versatile and underexplored scaffold in medicinal chemistry. Its structural components—a secondary benzylamine, an ethyl group, and a bromine-substituted phenyl ring—offer a trifecta of opportunities for strategic molecular design and optimization. The N-alkylated benzylamine motif is a well-established pharmacophore present in numerous centrally active agents, suggesting a high potential for this compound to be developed into novel therapeutics for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the synthesis, potential applications, and proposed drug discovery workflows for this compound, aimed at researchers and scientists in the field of drug development.

Introduction: The Strategic Value of the this compound Scaffold

The benzylamine moiety is a privileged structural element in medicinal chemistry, recognized for its role in a variety of biologically active compounds. The N-alkylation of benzylamines can significantly modulate their pharmacological properties, including potency, selectivity, and metabolic stability.[1] N-alkylated benzylamines are key components in drugs targeting a range of conditions, from Parkinson's disease to schizophrenia.[2]

This compound (Figure 1) is a particularly intriguing starting point for a drug discovery program due to three key features:

-

The N-Ethyl-benzylamine Core: This central nervous system (CNS) active pharmacophore provides a foundation for targeting monoaminergic systems, such as dopamine and serotonin receptors, as well as enzymes like monoamine oxidase (MAO).[3][4]

-

The Ethyl Group: The N-ethyl substituent can influence receptor affinity and selectivity compared to the more common N-methyl analogs, potentially offering a unique pharmacological profile.

-

The 3-Bromo Functionality: The bromine atom at the meta position of the phenyl ring serves as a crucial synthetic handle for extensive structural diversification through modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.

This guide will delve into the synthetic accessibility of this compound, propose potential therapeutic applications based on structure-activity relationships (SAR) of analogous compounds, and outline a strategic workflow for its development from a chemical scaffold to a potential drug candidate.

Synthetic Approaches to this compound

The synthesis of this compound can be efficiently achieved through two primary and reliable methods: reductive amination of 3-bromobenzaldehyde and direct alkylation of 3-bromobenzylamine.

Method 1: Reductive Amination of 3-Bromobenzaldehyde

Reductive amination is a robust and widely used one-pot reaction for the formation of amines from carbonyl compounds.[5][6] This method is often preferred due to its high efficiency and the commercial availability of the starting materials.

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Add ethylamine (1.5-2.0 eq., often as a solution in a compatible solvent) to the flask.

-

To facilitate the formation of the imine intermediate, a catalytic amount of a weak acid, such as acetic acid, can be added.[7]

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), in portions. Sodium borohydride is chosen for its selectivity in reducing the imine in the presence of any unreacted aldehyde.[5]

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

dot

Figure 2: Reductive Amination Synthesis Workflow.

Method 2: Direct Alkylation of 3-Bromobenzylamine

Direct N-alkylation is another straightforward approach, particularly if 3-bromobenzylamine is readily available. This method involves the nucleophilic substitution of an ethyl halide by the primary amine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzylamine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture. The base is crucial to neutralize the hydrohalic acid formed during the reaction.

-

Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.1-1.5 eq.), dropwise to the stirred solution. The use of ethyl iodide is often preferred due to the better leaving group ability of iodide.[8][9]

-

Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS. Over-alkylation to the tertiary amine can be a side reaction, which can be minimized by using a slight excess of the starting amine.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

dot

Figure 3: Direct Alkylation Synthesis Workflow.

Medicinal Chemistry Potential: A Structure-Activity Relationship (SAR) Perspective

The this compound scaffold is a promising starting point for developing CNS-active agents. Based on the pharmacology of structurally related molecules, we can hypothesize several potential biological targets.

Hypothesized Biological Targets

-

Monoamine Oxidase (MAO) Inhibition: Benzylamine itself is a substrate for MAO-B.[3] The introduction of substituents on the benzylamine core can lead to potent and selective MAO inhibitors.[2][10] Both MAO-A and MAO-B are significant targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2] The N-ethyl group and the 3-bromo substituent on our scaffold could confer specific inhibitory activity and selectivity towards one of the MAO isoforms.

-

Serotonin (5-HT) and Dopamine (D) Receptor Modulation: N-benzylated phenethylamines and tryptamines are known to be potent ligands for serotonin receptors, particularly the 5-HT₂ family.[4][11] Given the structural similarities, this compound and its derivatives could interact with various serotonin and dopamine receptor subtypes, which are crucial targets for treating a wide range of psychiatric and neurological conditions.

Proposed Derivatization Strategy for SAR Exploration

The bromine atom on the phenyl ring is a key feature that allows for extensive derivatization using palladium-catalyzed cross-coupling reactions. This enables a systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and drug-like properties.

Table 1: Proposed Derivatization Strategies for this compound

| Position of Modification | Proposed Reaction | Rationale |

| 3-Position (Aryl Ring) | Suzuki Coupling (with boronic acids) | Introduce various aryl and heteroaryl groups to probe for additional binding interactions. |

| Sonogashira Coupling (with terminal alkynes) | Introduce linear, rigid substituents to explore different regions of the binding pocket. | |

| Buchwald-Hartwig Amination (with amines) | Introduce diverse amine functionalities to modulate polarity and hydrogen bonding capacity. | |

| Heck Coupling (with alkenes) | Introduce alkenyl groups for further functionalization or to act as conformational constraints. | |

| N-Ethyl Group | Variation of the alkyl chain | Synthesize analogs with different alkyl groups (e.g., methyl, propyl, cyclopropyl) to investigate the impact of size and lipophilicity on activity. |

| Benzylamine Core | Modification of the benzylic position | Introduce substituents at the benzylic carbon to explore stereochemical effects and potential new interactions. |

dot

Figure 4: Proposed SAR Exploration Strategy.

Proposed Experimental Workflow for Target Identification and Validation

A systematic screening cascade is proposed to efficiently identify the biological targets of this compound and its derivatives and to advance promising hits towards lead compounds.

dot

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gctlc.org [gctlc.org]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 7. youtube.com [youtube.com]

- 8. kirj.ee [kirj.ee]

- 9. diva-portal.org [diva-portal.org]

- 10. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of the N-Ethyl-3-bromobenzylamine Scaffold

An in-depth technical guide or whitepaper on the core.## An In-Depth Technical Guide to the Synthesis, Functionalization, and Potential Applications of N-Ethyl-3-bromobenzylamine Derivatives

Authored for: Drug Discovery and Medicinal Chemistry Professionals By: A Senior Application Scientist

In the landscape of medicinal chemistry, certain molecular scaffolds serve as privileged starting points for library synthesis and lead optimization. The this compound core represents one such versatile scaffold. Its value lies not in a widely documented history as a therapeutic agent itself, but in its inherent chemical functionality, which provides a robust platform for generating diverse molecular architectures. The presence of a secondary amine offers a site for amide coupling, reductive amination, and other nucleophilic reactions. Concurrently, the bromine atom on the phenyl ring is a linchpin for modern cross-coupling methodologies, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions.

This guide provides a technical deep-dive into the synthesis, characterization, and strategic functionalization of this compound. It is designed for researchers and drug development professionals, offering field-proven insights and detailed protocols to empower the exploration of its derivatives for novel therapeutic targets. We will proceed from the foundational synthesis of the core scaffold to its elaboration into diverse chemical libraries, and finally, discuss the rationale for its potential application in targeting key biological systems.

Part 1: Foundational Synthesis of the this compound Core

The efficient and scalable synthesis of the starting material is a prerequisite for any successful drug discovery campaign. The most direct and reliable method for preparing this compound is through the reductive amination of 3-bromobenzaldehyde with ethylamine.

Mechanism and Rationale

Reductive amination is a cornerstone of amine synthesis due to its high efficiency and operational simplicity. The reaction proceeds in two key stages:

-

Imine Formation: The primary amine (ethylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromobenzaldehyde. This is followed by dehydration to form a Schiff base, or imine intermediate. This step is typically acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.

-

Reduction: A mild reducing agent, most commonly sodium triacetoxyborohydride (STAB), is then used to selectively reduce the C=N double bond of the imine to the corresponding secondary amine. STAB is the preferred reagent for this transformation due to its mildness, tolerance of a wide range of functional groups, and lack of reactivity towards the starting aldehyde, which minimizes the formation of the corresponding alcohol byproduct.

Detailed Experimental Protocol

Objective: To synthesize this compound (3) from 3-bromobenzaldehyde (1) and ethylamine (2).

Materials:

-

3-Bromobenzaldehyde (1)

-

Ethylamine solution (70 wt. % in H₂O) (2)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1) (10.0 g, 54.0 mmol, 1.0 equiv). Dissolve the aldehyde in anhydrous dichloromethane (100 mL).

-

Amine Addition: Add ethylamine solution (2) (5.0 g, 77.6 mmol, 1.4 equiv).

-

Acid Catalyst: Add glacial acetic acid (3.1 g, 54.0 mmol, 1.0 equiv) to the mixture. The acid catalyzes the formation of the iminium ion, which is crucial for the subsequent reduction.

-

Stirring: Allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (17.2 g, 81.1 mmol, 1.5 equiv) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Let the reaction stir at room temperature for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system, staining with potassium permanganate.

-

Work-up:

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (100 mL). Ensure all gas evolution has ceased.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine all organic layers and wash with brine (100 mL). .

-

-

Purification: The crude product can be purified via flash column chromatography on silica gel, eluting with a gradient of 0% to 20% ethyl acetate in hexanes to yield this compound (3) as a clear oil.

Characterization Data (Exemplary)

| Analysis | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.42 (t, J = 1.8 Hz, 1H), 7.35 (d, J = 7.7 Hz, 1H), 7.18 (t, J = 7.7 Hz, 1H), 7.12 (d, J = 7.9 Hz, 1H), 3.75 (s, 2H), 2.68 (q, J = 7.2 Hz, 2H), 1.15 (t, J = 7.2 Hz, 3H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 142.5, 130.8, 130.0, 129.5, 127.1, 122.6, 53.5, 44.2, 15.1. |

| Mass Spectrometry (ESI+) | m/z calculated for C₉H₁₃BrN⁺ [M+H]⁺: 214.0226; found: 214.0228. |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Strategic Functionalization for Library Development

The true utility of the this compound scaffold is realized through its derivatization. The two primary handles for modification are the bromine atom (via cross-coupling) and the secondary amine (via acylation or further alkylation).

Palladium-Catalyzed Cross-Coupling at the Bromine Position

The aryl bromide is an ideal handle for introducing molecular complexity and modulating the electronic and steric properties of the phenyl ring. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming C-C bonds.

Rationale for Method Selection: The Suzuki coupling is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. This allows for the rapid generation of a large library of analogs with diverse substituents at the 3-position.

Illustrative Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (3) (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃) (2.5 equiv).

-

Catalyst System: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv).

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up & Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The residue is purified by flash chromatography to yield the desired biaryl product.

Functionalization of the Secondary Amine

The secondary amine is a nucleophilic center that can be readily acylated to form amides, which are prevalent motifs in bioactive molecules.

Rationale for Method Selection: Acylation with an acid chloride in the presence of a non-nucleophilic base (like triethylamine or DIPEA) is a robust and high-yielding transformation. This reaction introduces a new vector for exploring structure-activity relationships (SAR), as the R-group of the acyl chloride can be varied extensively.

Illustrative Protocol: Acylation with Benzoyl Chloride

-

Setup: Dissolve this compound (3) (1.0 equiv) in anhydrous DCM in a round-bottom flask.

-

Base: Add triethylamine (1.5 equiv) and cool the solution to 0 °C in an ice bath.

-

Acylation: Add benzoyl chloride (1.1 equiv) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up & Purification: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The resulting amide can be purified by recrystallization or flash chromatography.

Derivatization Strategy Diagram

Caption: Strategic functionalization pathways for library synthesis.

Part 3: Potential Therapeutic Applications & Screening Funnels

While this compound itself is not a known therapeutic, its structural motifs are present in compounds targeting a range of biological systems. The derivatization strategies outlined above allow for the systematic exploration of SAR against these targets.

Rationale for Target Selection: Monoamine Reuptake Inhibitors

The benzylamine scaffold is a well-established pharmacophore found in numerous central nervous system (CNS) agents, particularly monoamine reuptake inhibitors. For instance, the selective serotonin reuptake inhibitor (SSRI) Citalopram contains a related substituted benzylamine moiety. The 3-position of the phenyl ring in our scaffold corresponds to a key interaction domain in the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Hypothesis: By synthesizing a library of this compound derivatives with diverse aryl or heteroaryl groups at the 3-position (via Suzuki coupling) and various amide or sulfonamide functionalities on the nitrogen, one can probe the binding pockets of these transporters to identify potent and selective inhibitors.

Proposed Biological Screening Workflow

A tiered approach is essential for efficiently identifying promising lead compounds from a newly synthesized library.

-

Primary Screen (In Vitro):

-

Objective: To identify initial hits with activity against the primary targets.

-

Assay: Radioligand binding assays are the gold standard for determining the affinity of compounds for SERT, NET, and DAT. These assays measure the displacement of a known radiolabeled ligand (e.g., [³H]citalopram for SERT) by the test compounds.

-

Data Output: IC₅₀ values, which are then converted to Ki (inhibition constant) values for each transporter.

-

-

Secondary Screen (Cell-Based):

-

Objective: To confirm the mechanism of action and assess functional activity in a cellular context.

-

Assay: Neurotransmitter uptake assays using cells stably expressing the human transporters (hSERT, hNET, hDAT). These assays measure the inhibition of the uptake of a radiolabeled neurotransmitter (e.g., [³H]serotonin).

-

Data Output: Functional IC₅₀ values.

-

-

Tertiary Screen (Selectivity & Off-Target Liability):

-

Objective: To assess the selectivity profile and identify potential off-target effects early in the discovery process.

-

Assay: A broad panel screen (e.g., the Eurofins SafetyScreen44™ or similar) against a wide range of G-protein coupled receptors (GPCRs), ion channels, and kinases where benzylamine-like structures might show activity.

-

Screening Funnel Diagram

Caption: Tiered screening funnel for identifying lead candidates.

Conclusion

The this compound scaffold represents a chemically tractable and strategically valuable starting point for medicinal chemistry campaigns. Its dual functional handles—the aryl bromide and the secondary amine—provide orthogonal sites for rapid and diverse modification using robust, well-established chemical reactions. By coupling the synthesis of a focused library with a logical, tiered screening funnel, researchers can efficiently explore the potential of these derivatives to yield novel chemical matter for challenging biological targets, particularly within the realm of CNS disorders. This guide provides the foundational protocols and strategic rationale to initiate such an exploration, bridging the gap between synthetic possibility and therapeutic potential.

References

- Title: A mild and selective methodology for the reduction of imines: reduction by sodium triacetoxyborohydride Source: Journal of Organic Chemistry URL:[Link]

- Title: The Suzuki–Miyaura Cross-Coupling Reaction: A Mechanistic Perspective Source: Chemical Reviews URL:[Link]

- Title: Radioligand binding assays: theory and practice Source: Journal of Biomolecular Screening URL:[Link]

The Strategic Role of N-Ethyl-3-bromobenzylamine in Modern Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

[City, State] – January 7, 2026 – In the intricate landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). This technical guide delves into the core utility of N-Ethyl-3-bromobenzylamine, a versatile building block whose structural features make it a valuable precursor in the synthesis of complex therapeutic agents. This document, intended for researchers, scientists, and drug development professionals, will explore the synthesis, key chemical properties, and notable applications of this important intermediate.

Introduction: The Versatility of a Brominated Benzylamine

This compound (CAS No. 90389-91-6) is a substituted benzylamine that has garnered interest in medicinal chemistry due to its unique combination of a nucleophilic secondary amine and a reactive aryl bromide. This dual functionality allows for sequential, regioselective modifications, making it an ideal scaffold for the construction of diverse molecular architectures. The presence of the bromine atom at the meta-position of the benzene ring offers a strategic handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the N-ethyl group provides specific steric and electronic properties that can influence the pharmacological profile of the final compound.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The compound is typically a colorless to light yellow liquid.[1] Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 90389-91-6 | [1] |

| Molecular Formula | C₉H₁₂BrN | [1] |

| Molecular Weight | 214.10 g/mol | [1] |

| Boiling Point (Predicted) | 254.3 ± 15.0 °C | [1] |

| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.35 ± 0.10 | [1] |

Characterization of this compound is typically achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Synthesis of this compound: A Focus on Reductive Amination

The most common and efficient method for the synthesis of this compound is through the reductive amination of 3-bromobenzaldehyde with ethylamine. This one-pot reaction is favored for its high yield and operational simplicity.

The reaction proceeds in two key steps:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of ethylamine on the carbonyl carbon of 3-bromobenzaldehyde. This is typically acid-catalyzed and results in the formation of an intermediate imine (a Schiff base).

-

Reduction: The imine is then reduced in situ to the corresponding secondary amine using a suitable reducing agent.

Caption: Reductive amination of 3-bromobenzaldehyde.

Causality Behind Experimental Choices in Reductive Amination

The choice of reagents and reaction conditions is critical for a successful synthesis:

-

Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent due to its selectivity, affordability, and relatively mild nature.[2] It effectively reduces the imine intermediate without significantly affecting the aldehyde starting material. For more sensitive substrates, sodium cyanoborohydride (NaBH₃CN) can be employed as it is a milder reducing agent that is particularly effective at the slightly acidic pH required for imine formation.[3]

-

Solvent: A protic solvent like methanol or ethanol is typically used as it can protonate the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the amine. These solvents are also suitable for dissolving the reactants and the reducing agent.

-

Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the dehydration step in imine formation.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound based on established reductive amination procedures.

Caption: Experimental workflow for synthesis.

Step-by-Step Methodology:

-

Reactant Charging: To a round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol. To this solution, add a solution of ethylamine (1.1-1.5 eq) in methanol.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine. Quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.

Application as an Intermediate in Pharmaceutical Synthesis